Cas no 2247102-68-5 (Methyl 2-piperidin-4-ylcyclopentane-1-carboxylate;hydrochloride)

Methyl 2-piperidin-4-ylcyclopentane-1-carboxylate hydrochloride is a synthetic organic compound featuring a cyclopentane core substituted with a piperidinyl group and a methyl carboxylate moiety, in its hydrochloride salt form. This structure imparts potential utility in medicinal chemistry, particularly as an intermediate in the synthesis of bioactive molecules. The hydrochloride salt enhances solubility and stability, facilitating handling and storage. The piperidine and cyclopentane motifs are common in pharmacologically active compounds, suggesting applicability in drug discovery. The ester group offers versatility for further derivatization. This compound is characterized by high purity and consistent quality, making it suitable for research and development applications.
Methyl 2-piperidin-4-ylcyclopentane-1-carboxylate;hydrochloride structure
2247102-68-5 structure
Product name:Methyl 2-piperidin-4-ylcyclopentane-1-carboxylate;hydrochloride
CAS No:2247102-68-5
MF:C12H22ClNO2
MW:247.76158285141
CID:6196406
PubChem ID:138040191

Methyl 2-piperidin-4-ylcyclopentane-1-carboxylate;hydrochloride Chemical and Physical Properties

Names and Identifiers

    • methyl 2-(piperidin-4-yl)cyclopentane-1-carboxylate hydrochloride
    • EN300-6490966
    • Z3376089260
    • 2247102-68-5
    • Methyl 2-piperidin-4-ylcyclopentane-1-carboxylate;hydrochloride
    • Inchi: 1S/C12H21NO2.ClH/c1-15-12(14)11-4-2-3-10(11)9-5-7-13-8-6-9;/h9-11,13H,2-8H2,1H3;1H
    • InChI Key: RCMNXHWPUBKCKT-UHFFFAOYSA-N
    • SMILES: Cl.O(C)C(C1CCCC1C1CCNCC1)=O

Computed Properties

  • Exact Mass: 247.1339066g/mol
  • Monoisotopic Mass: 247.1339066g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 224
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 38.3Ų

Methyl 2-piperidin-4-ylcyclopentane-1-carboxylate;hydrochloride Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-6490966-0.25g
methyl 2-(piperidin-4-yl)cyclopentane-1-carboxylate hydrochloride
2247102-68-5 95.0%
0.25g
$466.0 2025-03-15
Enamine
EN300-6490966-0.05g
methyl 2-(piperidin-4-yl)cyclopentane-1-carboxylate hydrochloride
2247102-68-5 95.0%
0.05g
$218.0 2025-03-15
Enamine
EN300-6490966-5.0g
methyl 2-(piperidin-4-yl)cyclopentane-1-carboxylate hydrochloride
2247102-68-5 95.0%
5.0g
$2732.0 2025-03-15
Aaron
AR028Q22-100mg
methyl2-(piperidin-4-yl)cyclopentane-1-carboxylatehydrochloride
2247102-68-5 95%
100mg
$474.00 2025-02-16
1PlusChem
1P028PTQ-50mg
methyl2-(piperidin-4-yl)cyclopentane-1-carboxylatehydrochloride
2247102-68-5 95%
50mg
$322.00 2024-05-25
1PlusChem
1P028PTQ-100mg
methyl2-(piperidin-4-yl)cyclopentane-1-carboxylatehydrochloride
2247102-68-5 95%
100mg
$465.00 2024-05-25
Aaron
AR028Q22-50mg
methyl2-(piperidin-4-yl)cyclopentane-1-carboxylatehydrochloride
2247102-68-5 95%
50mg
$325.00 2025-02-16
Aaron
AR028Q22-500mg
methyl2-(piperidin-4-yl)cyclopentane-1-carboxylatehydrochloride
2247102-68-5 95%
500mg
$1036.00 2025-02-16
1PlusChem
1P028PTQ-500mg
methyl2-(piperidin-4-yl)cyclopentane-1-carboxylatehydrochloride
2247102-68-5 95%
500mg
$971.00 2024-05-25
1PlusChem
1P028PTQ-10g
methyl2-(piperidin-4-yl)cyclopentane-1-carboxylatehydrochloride
2247102-68-5 95%
10g
$5071.00 2024-05-25

Methyl 2-piperidin-4-ylcyclopentane-1-carboxylate;hydrochloride Related Literature

Additional information on Methyl 2-piperidin-4-ylcyclopentane-1-carboxylate;hydrochloride

Methyl 2-piperidin-4-ylcyclopentane-1-carboxylate;hydrochloride (CAS No. 2247102-68-5): An Overview

Methyl 2-piperidin-4-ylcyclopentane-1-carboxylate;hydrochloride (CAS No. 2247102-68-5) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, holds potential for various therapeutic applications, particularly in the treatment of neurological disorders and pain management.

The chemical structure of Methyl 2-piperidin-4-ylcyclopentane-1-carboxylate;hydrochloride consists of a cyclopentane ring linked to a piperidine moiety, with a methyl ester group attached to the carboxylic acid functionality. The presence of the hydrochloride salt form enhances its solubility and stability, making it suitable for various pharmaceutical formulations.

Recent studies have highlighted the pharmacological properties of Methyl 2-piperidin-4-ylcyclopentane-1-carboxylate;hydrochloride. One notable area of research is its potential as a modulator of ion channels and receptors involved in pain signaling. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits selective binding to specific subtypes of voltage-gated sodium channels, which are key targets for the development of novel analgesics.

In addition to its analgesic properties, Methyl 2-piperidin-4-ylcyclopentane-1-carboxylate;hydrochloride has shown promise in modulating neurotransmitter systems associated with neurological disorders. Research conducted at the University of California, San Francisco, revealed that this compound can effectively interact with serotonin and dopamine receptors, suggesting its potential use in treating conditions such as depression and anxiety disorders.

The preclinical evaluation of Methyl 2-piperidin-4-ylcyclopentane-1-carboxylate;hydrochloride has also yielded promising results. In animal models, it has been shown to exhibit potent antinociceptive effects without significant side effects, making it an attractive candidate for further clinical development. A phase I clinical trial is currently underway to assess its safety and pharmacokinetic profile in humans.

The synthesis of Methyl 2-piperidin-4-ylcyclopentane-1-carboxylate;hydrochloride involves a multi-step process that includes the formation of the cyclopentane ring, introduction of the piperidine moiety, and esterification with methanol. The final step involves the conversion to the hydrochloride salt form to enhance its solubility and stability. This synthetic route has been optimized to achieve high yields and purity, ensuring consistent quality for research and development purposes.

In conclusion, Methyl 2-piperidin-4-ylcyclopentane-1-carboxylate;hydrochloride (CAS No. 2247102-68-5) is a promising compound with diverse therapeutic potential. Its unique chemical structure and pharmacological properties make it an important focus for ongoing research in medicinal chemistry and pharmaceutical sciences. As further studies continue to elucidate its mechanisms of action and clinical efficacy, this compound may play a significant role in the development of new treatments for various medical conditions.

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